3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR120 modulator 2 involves several steps, starting with the preparation of the thiazole ring and subsequent coupling with a chlorophenyl group. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Coupling Reaction: The thiazole derivative is then coupled with 4-bromo-2-methylphenol using a palladium-catalyzed cross-coupling reaction.
Final Assembly: The resulting intermediate is further reacted with 3-bromopropanoic acid to form the final product, GPR120 modulator 2.
Industrial Production Methods
Industrial production of GPR120 modulator 2 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
GPR120 modulator 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
GPR120 modulator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of GPR120 and its ligands.
Biology: Investigated for its role in modulating metabolic pathways and inflammatory responses in various cell types.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as obesity and type 2 diabetes.
Industry: Utilized in the development of new drugs targeting GPR120 for metabolic and inflammatory diseases.
Mechanism of Action
GPR120 modulator 2 exerts its effects by binding to and activating GPR120. Upon activation, GPR120 triggers a series of intracellular signaling pathways, including the inhibition of cyclic AMP (cAMP) production and the activation of the mitogen-activated protein kinase (MAPK) pathway . These signaling events lead to the secretion of incretins, hormones that enhance insulin secretion, and the release of adipokines that promote insulin sensitivity and anti-inflammatory responses . Additionally, GPR120 activation enhances glucose uptake in adipocytes and muscle cells, thereby improving insulin sensitivity .
Properties
IUPAC Name |
3-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c1-13-10-15(8-6-14(13)7-9-20(23)24)25-11-19-22-18(12-26-19)16-4-2-3-5-17(16)21/h2-6,8,10,12H,7,9,11H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZPTUFKSLWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=CS2)C3=CC=CC=C3Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648434 | |
Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050506-87-0 | |
Record name | 4-[[4-(2-Chlorophenyl)-2-thiazolyl]methoxy]-2-methylbenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050506-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-{[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methoxy}-2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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